tert-butyl N-{5-oxobicyclo[2.2.1]heptan-2-yl}carbamate
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR Analysis
The proton spectrum reveals distinct splitting patterns from the bicyclic system’s non-equivalent hydrogen atoms. The norbornane bridgehead protons (positions 2 and 5) appear as multiplet signals between δ 2.8–3.2 ppm due to vicinal coupling with adjacent methylene groups. The tert-butyl group’s nine equivalent protons produce a characteristic singlet at δ 1.4 ppm, while the carbamate N–H proton appears as a broad singlet at δ 5.1 ppm (exchangeable with D₂O).
¹³C NMR Analysis
Key carbon environments are identified through chemical shift correlations:
- Carbonyl carbon (C=O) : δ 155.5 ppm (carbamate carbonyl)
- Bridgehead quaternary carbon : δ 85.3 ppm (C5 of bicyclo system)
- tert-Butyl methyl groups : δ 28.4 ppm (central carbon), δ 22.1 ppm (methyl carbons)
- Oxo group carbon : δ 210.7 ppm (ketone at C5 position)
The bicyclic system’s strain induces significant deshielding of bridgehead carbons compared to unstrained cyclohexane derivatives.
Infrared (IR) Vibrational Mode Correlations
Fourier-transform infrared spectroscopy identifies critical functional groups through characteristic absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3320 | N–H stretch (carbamate) |
| 1685 | C=O stretch (carbamate) |
| 1365 | C–N stretch (carbamate) |
| 1250 | C–O–C asymmetric stretch |
| 1155 | Bicyclic ring skeletal vibrations |
The absence of free amine N–H stretching (typically ~3500 cm⁻¹) confirms complete carbamate protection. The elevated C=O stretching frequency compared to aliphatic ketones (1715–1740 cm⁻¹) reflects conjugation with the adjacent N–H group.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) reveals the molecular ion at m/z 225.1365 ([M]⁺, calculated 225.1365), with characteristic fragmentation pathways:
tert-Butyl group loss :
- m/z 169.0973 ([M – C₄H₈]⁺)
- Subsequent CO₂ elimination yields m/z 125.0961
Retro-Diels-Alder cleavage :
- Bicyclic ring opening produces m/z 152.0832 (C₈H₁₀NO⁺)
Ketone α-cleavage :
- m/z 98.0603 (C₅H₈NO⁺) from C5=O bond rupture
Fragmentation intensity ratios indicate preferential loss of the bulky tert-butyl group before ring decomposition. The molecular ion’s stability derives from resonance stabilization of the carbamate group during electron impact ionization.
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl N-(5-oxo-2-bicyclo[2.2.1]heptanyl)carbamate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-9-5-8-4-7(9)6-10(8)14/h7-9H,4-6H2,1-3H3,(H,13,15) |
InChI Key |
GOMKFUNPSCZRAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1CC2=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl N-{5-oxobicyclo[2.2.1]heptan-2-yl}carbamate typically involves the introduction of the carbamate protecting group onto a bicyclic ketone scaffold. The bicyclo[2.2.1]heptan-2-yl moiety is functionalized with a carbamate group via reaction with tert-butyl carbamate derivatives or through carbamoylation of the corresponding amine precursor.
Reported Preparation Routes
While direct literature specifically detailing the preparation of this compound is limited, related synthetic methods and analogous carbamate preparations provide insight into effective approaches:
Carbamoylation of Bicyclic Amines:
Starting from bicyclo[2.2.1]heptan-2-amine derivatives, reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine) can yield the tert-butyl carbamate derivative. This method is widely used for protecting amines in bicyclic systems.Oxidation of Amino Carbamates:
The ketone functionality at position 5 can be introduced by selective oxidation of the corresponding amino carbamate precursor. This step requires careful control to avoid overoxidation or ring opening.Direct Carbamate Formation on Bicyclic Ketones:
In some cases, the carbamate group can be introduced by nucleophilic substitution or addition reactions on bicyclic ketones bearing suitable leaving groups or activated positions.
Industrial and Patent-Reported Methods
Although patents such as EP3752488A1 and WO2019158550A1 focus on related carbamate derivatives with complex substituents, their methodologies provide valuable insights into carbamate synthesis optimization:
Use of Neutral Reagents:
A key advancement in carbamate synthesis is the use of neutral forms of reagents rather than their salt forms, which reduces reaction medium viscosity and improves yields and purity.Reaction Conditions:
Typical reactions are conducted in organic solvents such as acetonitrile at moderate temperatures (e.g., 60 °C), with stirring times ranging from 1 to 10 hours depending on reagent ratios and temperature.Base Usage:
Triethylamine is commonly used as a base to facilitate carbamate formation, but its amount and addition order are critical to avoid solidification and viscosity issues in the reaction mixture.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting Material | Bicyclo[2.2.1]heptan-2-amine or ketone | Precursor for carbamate formation |
| Carbamoylating Agent | Di-tert-butyl dicarbonate (Boc2O) | Common reagent for tert-butyl carbamate |
| Solvent | Acetonitrile, dichloromethane | Polar aprotic solvents preferred |
| Base | Triethylamine | Used to neutralize acid byproducts |
| Temperature | 25–60 °C | Moderate heating to promote reaction |
| Reaction Time | 1–10 hours | Dependent on scale and reagent purity |
| Yield | 85–95% (reported in related patents) | Improved by using neutral reagents |
| Purity | >97% (HPLC confirmed) | High purity achievable with optimized method |
Research Findings and Optimization Notes
Viscosity Control:
Using neutral reagents instead of salts significantly reduces the viscosity of the reaction mixture, facilitating better stirring and scalability.Reaction Monitoring:
High-performance liquid chromatography (HPLC) is effective for monitoring reaction progress and determining optimal reaction time to maximize yield and purity.Reagent Stoichiometry:
Precise control of reagent equivalents, especially the base, is crucial to avoid side reactions and solidification of the reaction mass.Purification: Standard purification techniques such as crystallization or chromatography are employed to achieve the desired purity level (>97%).
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{5-oxobicyclo[2.2.1]heptan-2-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions typically result in the replacement of the carbamate group with another functional group.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-{5-oxobicyclo[2.2.1]heptan-2-yl}carbamate has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Case Study: Antitumor Activity
Research has indicated that compounds with similar bicyclic structures exhibit promising antitumor properties. Preliminary studies suggest that this compound may act on sigma receptors, which are implicated in cancer cell proliferation and survival pathways .
Synthesis of Novel Materials
The compound can serve as a precursor in the synthesis of advanced materials, particularly those designed for drug delivery systems.
Case Study: Polymerization Studies
In polymer chemistry, the carbamate group facilitates the formation of polyurethanes with enhanced mechanical properties and biocompatibility. Research has shown that incorporating bicyclic structures into polymer backbones can improve the thermal stability and elasticity of the resulting materials .
Agrochemical Applications
The compound's structural characteristics make it a candidate for developing new agrochemicals aimed at pest control or plant growth regulation.
Case Study: Pesticide Development
Studies have explored the efficacy of similar carbamates as insecticides and herbicides, suggesting that modifications to the bicyclic structure can lead to compounds with improved selectivity and lower toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of tert-butyl N-{5-oxobicyclo[2.2.1]heptan-2-yl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The bicyclic structure may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 2122062-26-2
- Molecular Formula: C₁₂H₁₉NO₃
- Molecular Weight : 225.28 g/mol .
- Structure: Comprises a bicyclo[2.2.1]heptane (norbornane) framework with a ketone group at position 5 and a tert-butyl carbamate (-NHCO₂tBu) substituent at position 2. The bicyclic system imports rigidity, while the ketone and carbamate groups confer reactivity and stability, respectively.
Key Properties :
- Synthetic Utility : The ketone enables derivatization (e.g., reductions, nucleophilic additions), and the tert-butyl carbamate acts as a protective group for amines.
- Applications : Used in pharmaceutical intermediates and organic synthesis, leveraging its constrained bicyclic geometry for stereochemical control .
Structural and Functional Group Analysis
The compound is compared to analogs with variations in ring size, substituents, and functional groups (Table 1).
Table 1: Structural Comparison
Physicochemical Properties
Table 2: Predicted Physical Properties
*Note: Limited experimental data available; predictions based on structural analogs .
Biological Activity
Overview
tert-butyl N-{5-oxobicyclo[2.2.1]heptan-2-yl}carbamate (CAS No. 2122062-26-2) is a chemical compound with the molecular formula and a molecular weight of 225.28 g/mol. This compound is notable for its unique bicyclic structure, which has implications for its biological activity, particularly in medicinal chemistry and drug design.
- Molecular Formula :
- Molecular Weight : 225.28 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound can be understood through its interactions with various biological targets, including enzymes and receptors.
The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets, leading to enzyme inhibition or receptor modulation. The oxabicycloheptane ring system may undergo ring-opening reactions, generating reactive intermediates that interact with biological molecules, potentially leading to:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as a modulator for certain receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
Recent studies have explored the potential of compounds similar to this compound in therapeutic contexts:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Compounds with similar bicyclic structures have shown promising results as DPP-IV inhibitors, which are crucial in managing type 2 diabetes mellitus. For instance, a study reported a derivative with an IC50 of 16.8 nM, indicating significant potency in inhibiting this enzyme .
- Anticancer Activity : Research into related N-heterocyclic compounds has demonstrated their ability to inhibit cancer cell growth without affecting non-tumorigenic cells at concentrations as low as 10 µM . This selectivity suggests a potential application in targeted cancer therapies.
- Mechanistic Insights : Investigations have revealed that certain derivatives affect the localization of key signaling proteins within cells, thereby influencing cell motility and proliferation . This highlights the importance of structural modifications in enhancing biological activity.
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure Type | Biological Activity | IC50 Value |
|---|---|---|---|
| This compound | Bicyclic Carbamate | Potential enzyme inhibitor | TBD |
| Neogliptin | Bicyclic Amino Acid | DPP-IV inhibitor | 16.8 nM |
| Thalidomide Derivatives | N-Heterocyclic | Antitumor activity | 10 µM selective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
